Agallochin O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agallochin O is a natural product found in Excoecaria agallocha with data available.
Scientific Research Applications
Phytochemical Composition
Agallochin O is one of the diterpenoids isolated from the roots of Excoecaria agallocha, a species found in the Godavary estuary. The chemical structure of this compound, along with other diterpenoids like Agallochins M and N, was elucidated through spectral data analysis, indicating its complex molecular composition (Anjaneyulu & Rao, 2003).
Antimicrobial Potential
Research on Aquilaria agallocha, which contains similar compounds to this compound, revealed significant antimicrobial properties. The ethanol extract of its roots demonstrated clear antimicrobial activity against a range of microorganisms, suggesting potential medicinal uses against specific bacterial strains and fungi (Canlı et al., 2016).
Immunological Enhancement in Aquaculture
A study on the effects of Excoecaria agallocha leaf extracts, which may include this compound, on tilapia fish showed enhanced non-specific immunity and disease resistance against Streptococcus agalactiae. The results indicated that dietary intake of these extracts boosts immune response and survival rates in fish, pointing to potential applications in aquaculture (Laith et al., 2017).
Genetic Diversity Studies
Studies on genetic diversity and differentiation in Excoecaria agallocha, from which this compound is derived, provide insights into the adaptive variations and evolutionary processes of mangrove species. This research can inform conservation strategies and understand the genetic basis of resistance to environmental stressors (Zhang et al., 2008).
Anticancer and Anti-HIV Properties
Excoecaria agallocha stem extracts, potentially containing this compound, displayed significant anti-reverse transcriptase activity, indicating anti-HIV properties. Furthermore, the extracts exhibited potent cytotoxicity against pancreatic cancer cell lines, suggesting their potential in cancer therapy (Patil et al., 2012).
Properties
Molecular Formula |
C21H32O3 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
methyl 3-[(1S,4R,5R,6S,9R)-10-(hydroxymethyl)-5-methyl-4-prop-1-en-2-yl-5-tricyclo[7.2.1.01,6]dodec-10-enyl]propanoate |
InChI |
InChI=1S/C21H32O3/c1-14(2)17-7-10-21-11-15(16(12-21)13-22)5-6-18(21)20(17,3)9-8-19(23)24-4/h12,15,17-18,22H,1,5-11,13H2,2-4H3/t15-,17-,18+,20-,21+/m1/s1 |
InChI Key |
GIIJNOYZQLEMIA-UVRZSJBRSA-N |
Isomeric SMILES |
CC(=C)[C@H]1CC[C@@]23C[C@@H](CC[C@H]2[C@]1(C)CCC(=O)OC)C(=C3)CO |
Canonical SMILES |
CC(=C)C1CCC23CC(CCC2C1(C)CCC(=O)OC)C(=C3)CO |
Synonyms |
agallochin O methyl 17-hydroxy-3,4-secokaura-4(19),15-dien-3-oate methyl ent-17-hydroxy-3,4-secokaura-4(19),15-dien-3-oate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.